4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine
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Overview
Description
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoropyridine to introduce the nitro group, followed by methylation of the amine group. The reaction conditions often include the use of strong acids like nitric acid for nitration and methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The use of automated reactors and real-time monitoring can also help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-2-nitroaniline: Similar structure but lacks the pyridine ring.
3-Chloro-4-fluoroaniline: Similar structure but lacks the nitro group.
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a nitro group and a methylated amine group.
Properties
Molecular Formula |
C6H5ClFN3O2 |
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Molecular Weight |
205.57 g/mol |
IUPAC Name |
4-chloro-5-fluoro-N-methyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C6H5ClFN3O2/c1-9-5-4(7)3(8)2-10-6(5)11(12)13/h2,9H,1H3 |
InChI Key |
WXZABAVOORMCQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CN=C1[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
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